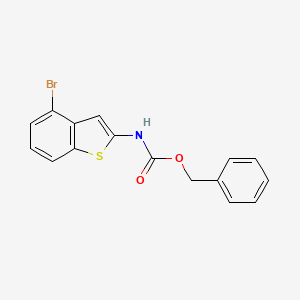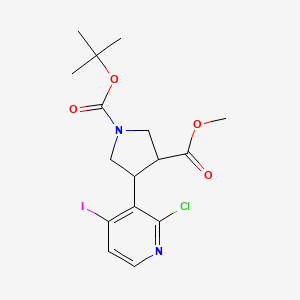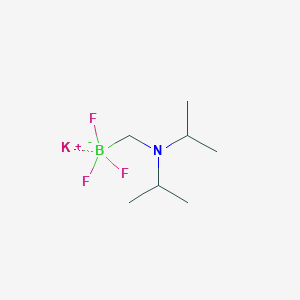
cis-tert-Butyl 3-(((benzyloxy)carbonyl)amino)-4-(hydroxymethyl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (3S,4S)-3-(hydroxymethyl)-4-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cis-tert-Butyl 3-(((benzyloxy)carbonyl)amino)-4-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a chiral auxiliary to introduce the stereochemistry at the 3 and 4 positions of the pyrrolidine ring. The hydroxymethyl group can be introduced via a hydroxylation reaction, while the phenylmethoxycarbonylamino group is typically added through a carbamate formation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Tert-butyl (3S,4S)-3-(hydroxymethyl)-4-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The carbamate group can be reduced to an amine.
Substitution: The tert-butyl group can be substituted with other alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products
Oxidation: The major product would be the corresponding carboxylic acid.
Reduction: The major product would be the corresponding amine.
Substitution: The major product would be the substituted pyrrolidine derivative.
科学的研究の応用
Tert-butyl (3S,4S)-3-(hydroxymethyl)-4-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used as a probe to study enzyme mechanisms.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of cis-tert-Butyl 3-(((benzyloxy)carbonyl)amino)-4-(hydroxymethyl)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, which is metabolized in the body to release the active compound. The molecular targets and pathways involved would vary depending on the specific active compound released.
類似化合物との比較
Similar Compounds
- tert-Butyl (3S,4S)-3-(hydroxymethyl)-4-(methoxycarbonylamino)pyrrolidine-1-carboxylate
- tert-Butyl (3S,4S)-3-(hydroxymethyl)-4-(ethoxycarbonylamino)pyrrolidine-1-carboxylate
Uniqueness
Tert-butyl (3S,4S)-3-(hydroxymethyl)-4-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate is unique due to the presence of the phenylmethoxycarbonylamino group, which can impart different chemical and biological properties compared to similar compounds with other substituents.
特性
IUPAC Name |
tert-butyl (3S,4S)-3-(hydroxymethyl)-4-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-18(2,3)25-17(23)20-9-14(11-21)15(10-20)19-16(22)24-12-13-7-5-4-6-8-13/h4-8,14-15,21H,9-12H2,1-3H3,(H,19,22)/t14-,15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRDRPMUWUKCSL-HUUCEWRRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)NC(=O)OCC2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)NC(=O)OCC2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B8205045.png)
![tert-Butyl (5-bromobenzo[b]thiophen-2-yl)carbamate](/img/structure/B8205051.png)








![1-O-tert-butyl 3-O-methyl (3S,4S)-4-[1-(2,2-dimethylpropanoyl)-2,3-dihydropyrido[2,3-b][1,4]oxazin-6-yl]pyrrolidine-1,3-dicarboxylate](/img/structure/B8205149.png)


